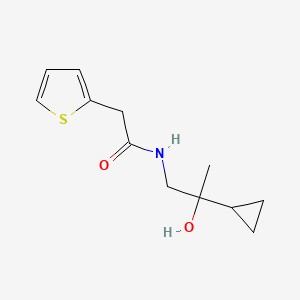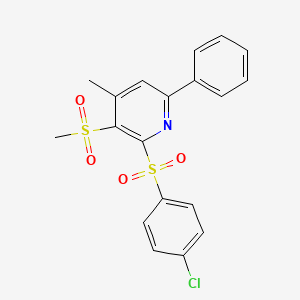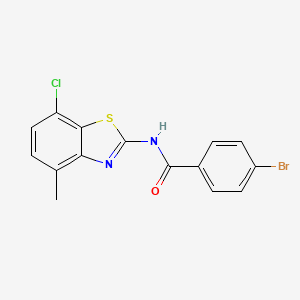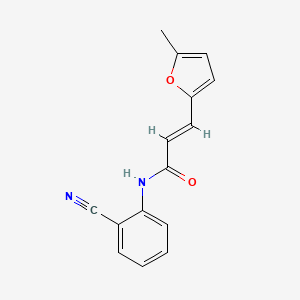![molecular formula C18H11FN2O2S B3013208 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide CAS No. 941892-72-4](/img/structure/B3013208.png)
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide” is a compound that is part of a series of benzofuran derivatives . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .
Synthesis Analysis
The synthesis of benzofuran derivatives has been performed . In one method, 1-(Benzofuran-2-yl)ethan-1-one was refluxed for 2 hours with hydrazine hydrate 99% . The white precipitate was then filtered .Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR . The cation contains nearly planar benzofuran and fluorophenyl ring systems .Chemical Reactions Analysis
Benzofuran derivatives have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are distinguished by multiple physicochemical characteristics and versatile features . The chemical structure is composed of fused benzene and furan rings .Scientific Research Applications
Antimicrobial Applications :
- Desai, Rajpara, and Joshi (2013) synthesized derivatives of fluorobenzamides containing thiazole, demonstrating promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom was found to enhance this activity (Desai, Rajpara, & Joshi, 2013).
Antifungal and Analgesic Activities :
- Bhovi, Bodke, and Biradar (2010) developed a synthesis protocol for derivatives of this compound and evaluated them for antimicrobial and analgesic activity (Bhovi, Bodke, & Biradar, 2010).
Metabolic Analysis in Human Subjects :
- Renzulli et al. (2011) studied the metabolism of a related compound, SB-649868, in humans, focusing on its elimination and metabolite characterization. This research provides insights into how similar compounds might be processed in the body (Renzulli et al., 2011).
Synthesis and Structural Characterization :
- Shankerrao, Bodke, and Santoshkumar (2017) synthesized and characterized new compounds related to benzofuran derivatives for antimicrobial activities. Their work contributes to understanding the chemical properties and potential applications of these compounds (Shankerrao, Bodke, & Santoshkumar, 2017).
Synthesis of Derivatives with Anti-inflammatory Activity :
- Sunder and Maleraju (2013) synthesized derivatives of the compound and evaluated them for anti-inflammatory activity. This research is significant in exploring potential therapeutic applications (Sunder & Maleraju, 2013).
Application in PET Imaging :
- Fujinaga et al. (2012) developed novel positron emission tomography ligands for imaging metabotropic glutamate receptor type 1 in the brain, which includes a compound structurally similar to N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide. This has implications for neurological research and diagnostics (Fujinaga et al., 2012).
Synthesis for Neuropharmacological Applications :
- Piccoli et al. (2012) investigated the role of orexin receptor mechanisms in compulsive food consumption using a compound similar to this compound. Their research contributes to understanding the neuropharmacological aspects of eating disorders (Piccoli et al., 2012).
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For example, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
For instance, some benzofuran derivatives have been found to inhibit the production of pro-inflammatory cytokines, playing a role in anti-inflammatory treatment .
Pharmacokinetics
Its elimination was fast, and enterohepatic circulation was observed in rats .
Result of Action
For example, BPAP has been shown to have neuroprotective and memory stimulatory effects similar to those of deprenyl but without the ability to inhibit the MAO-B enzyme .
Action Environment
For example, changes in lifestyle and environmental factors have been linked to the increased prevalence of chronic diseases such as cancer .
Future Directions
Benzofuran derivatives have attracted attention due to their biological activities and potential applications as drugs . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2S/c19-13-7-3-2-6-12(13)17(22)21-18-20-14(10-24-18)16-9-11-5-1-4-8-15(11)23-16/h1-10H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRJTKURSNBWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)
![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)
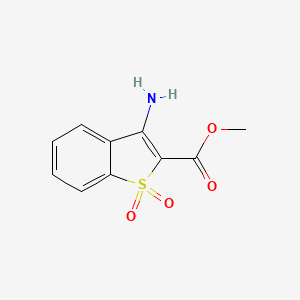
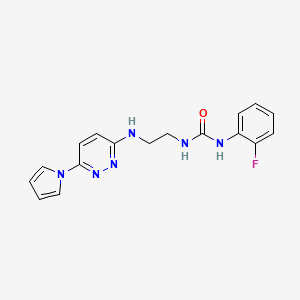
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)
![2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline](/img/structure/B3013137.png)
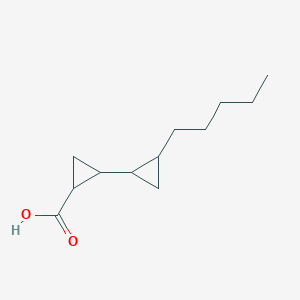
![(3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013140.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)
